molecular formula C11H20FNO4S B6609609 rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate CAS No. 2353354-97-7

rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate

Cat. No.: B6609609
CAS No.: 2353354-97-7
M. Wt: 281.35 g/mol
InChI Key: KGHPUVUYPMFSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C11H20FNO4S It is known for its unique structural features, which include a fluorosulfonyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-substituted cyclohexyl derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

    Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a cyclohexyl carbamate derivative.

    Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Nucleophilic Substitution: New carbamate derivatives with different substituents.

    Reduction: Cyclohexyl carbamate derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Potential use in the development of enzyme inhibitors or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1s,4s)-4-(methoxycarbonyl)cyclohexyl]carbamate
  • tert-butyl N-[(1s,4s)-4-(methylamino)methyl]cyclohexyl]carbamate

Uniqueness

rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(4-fluorosulfonylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHPUVUYPMFSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.